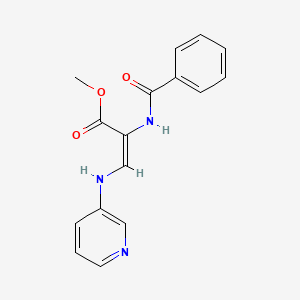

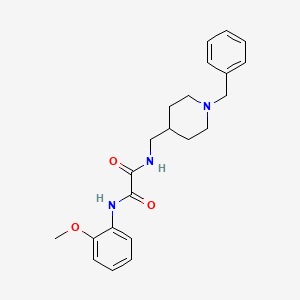

methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” is a chemical compound with a molecular weight of 297.31 . The IUPAC name for this compound is "methyl (2E)-2-(benzoylamino)-3-(3-pyridinylamino)-2-propenoate" .

Molecular Structure Analysis

The InChI code for “methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” is "1S/C16H15N3O3/c1-22-16(21)14(11-18-13-8-5-9-17-10-13)19-15(20)12-6-3-2-4-7-12/h2-11,18H,1H3,(H,19,20)/b14-11+" . This code provides a way to represent the compound’s molecular structure in a standard format.Physical And Chemical Properties Analysis

“Methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” is a solid substance . Its exact mass is 149.047684 and it has a LogP value of 1.05 . The compound’s vapour pressure is 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis and Transformation for Heterocyclic Systems : Methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate and its analogs are valuable synthons for the preparation of various polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, which have diverse applications in pharmaceuticals and material science (Pizzioli et al., 1998).

Preparation of Complex Heterocyclic Compounds : This compound serves as a reagent in the synthesis of complex heterocyclic compounds, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones. These compounds are significant in the development of new medicinal drugs and materials (Selič et al., 1997).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism : This compound has been used to study the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Understanding the metabolism of such compounds is crucial in developing effective cancer treatments (Gong et al., 2010).

Formation of Benzene Derivatives : Research has shown that (E)-β-enamino amides react with certain reagents to yield benzene derivatives and other complex structures, demonstrating the versatility of these compounds in organic synthesis (Nuvole & Paglietti, 1989).

Discovery of Orally Active Histone Deacetylase Inhibitors : This compound has been involved in the discovery of orally active histone deacetylase inhibitors, which are significant in cancer therapy due to their ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for “methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” are not available in the retrieved data, it’s worth noting that compounds with similar structures, such as indole derivatives, have diverse biological activities and immense potential for therapeutic applications . This suggests that “methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” could also have potential for further exploration in the field of medicinal chemistry.

Propriétés

IUPAC Name |

methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-16(21)14(11-18-13-8-5-9-17-10-13)19-15(20)12-6-3-2-4-7-12/h2-11,18H,1H3,(H,19,20)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHALJHGWSOOPDJ-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)

![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)

![1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415639.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)